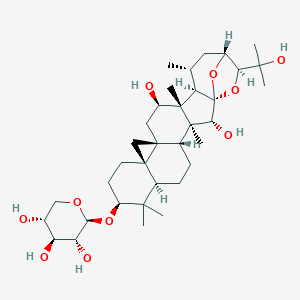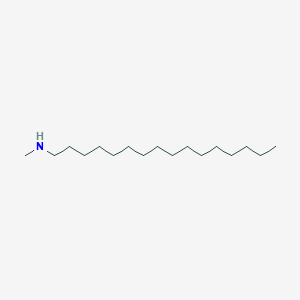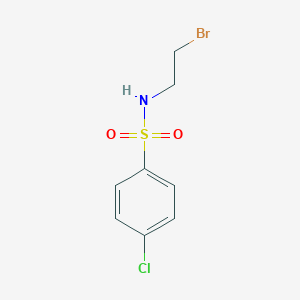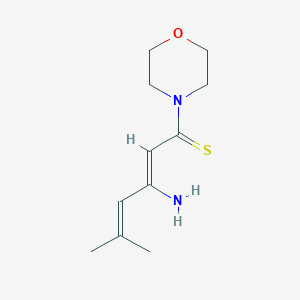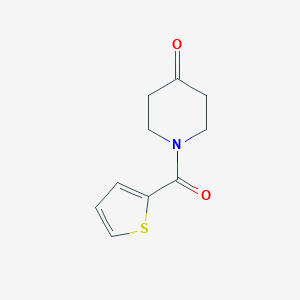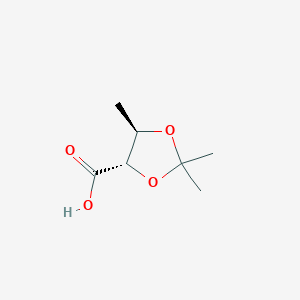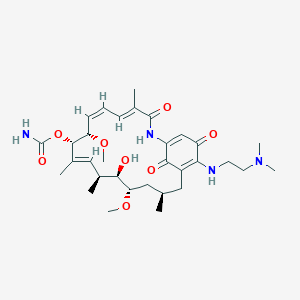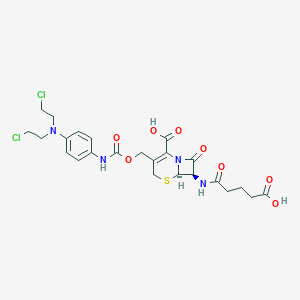
7-Cbnceph mustard
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Cbnceph mustard is a chemical compound that belongs to the family of nitrogen mustard compounds. It is a derivative of the nitrogen mustard compound called mechlorethamine. 7-Cbnceph mustard has been found to exhibit significant anti-tumor activity in various types of cancer, including breast, lung, and colon cancer.
Mécanisme D'action
The mechanism of action of 7-Cbnceph mustard involves the formation of DNA adducts, which leads to DNA damage and apoptosis. The compound reacts with the nucleophilic sites of DNA, such as the nitrogen atoms of guanine and adenine, forming covalent bonds. This results in the formation of interstrand and intrastrand cross-links, which inhibit DNA replication and transcription, leading to cell death.
Effets Biochimiques Et Physiologiques
7-Cbnceph mustard has been found to exhibit significant biochemical and physiological effects in cancer cells. It has been shown to inhibit the activity of DNA polymerase, leading to the inhibition of DNA synthesis. In addition, the compound has been found to induce the expression of pro-apoptotic genes, such as Bax and p53, and inhibit the expression of anti-apoptotic genes, such as Bcl-2.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 7-Cbnceph mustard in lab experiments is its high potency and selectivity towards cancer cells. This makes it an ideal candidate for studying the mechanism of action of anti-tumor agents. However, one of the limitations of using 7-Cbnceph mustard is its high toxicity towards normal cells, which can limit its clinical application.
Orientations Futures
There are several future directions for the research and development of 7-Cbnceph mustard. One of the areas of focus is the development of novel derivatives of the compound that exhibit higher potency and selectivity towards cancer cells. In addition, the combination of 7-Cbnceph mustard with other anti-tumor agents, such as immunotherapy and targeted therapy, is an area of active research. Furthermore, the identification of biomarkers that can predict the response of cancer cells to 7-Cbnceph mustard is another area of interest.
Méthodes De Synthèse
The synthesis of 7-Cbnceph mustard involves the reaction of mechlorethamine with 7-cyano-7-deazaguanine in the presence of a base. The resulting product is a yellowish powder that is soluble in water and ethanol. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) analysis.
Applications De Recherche Scientifique
7-Cbnceph mustard has been extensively studied for its anti-tumor activity in various types of cancer. It has been found to inhibit the growth of cancer cells by inducing DNA damage and apoptosis. In addition, 7-Cbnceph mustard has been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.
Propriétés
Numéro CAS |
142478-50-0 |
|---|---|
Nom du produit |
7-Cbnceph mustard |
Formule moléculaire |
C24H28Cl2N4O8S |
Poids moléculaire |
603.5 g/mol |
Nom IUPAC |
(6R,7R)-3-[[4-[bis(2-chloroethyl)amino]phenyl]carbamoyloxymethyl]-7-(4-carboxybutanoylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C24H28Cl2N4O8S/c25-8-10-29(11-9-26)16-6-4-15(5-7-16)27-24(37)38-12-14-13-39-22-19(21(34)30(22)20(14)23(35)36)28-17(31)2-1-3-18(32)33/h4-7,19,22H,1-3,8-13H2,(H,27,37)(H,28,31)(H,32,33)(H,35,36)/t19-,22-/m1/s1 |
Clé InChI |
ZOYULASXKQQRQK-DENIHFKCSA-N |
SMILES isomérique |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CCCC(=O)O)C(=O)O)COC(=O)NC3=CC=C(C=C3)N(CCCl)CCCl |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CCCC(=O)O)C(=O)O)COC(=O)NC3=CC=C(C=C3)N(CCCl)CCCl |
SMILES canonique |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CCCC(=O)O)C(=O)O)COC(=O)NC3=CC=C(C=C3)N(CCCl)CCCl |
Synonymes |
7-(4-carboxybutanamido)cephalosporin mustard 7-CBNCEPH mustard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



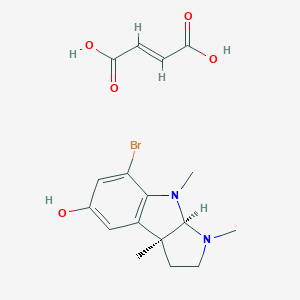
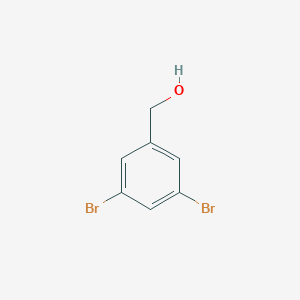
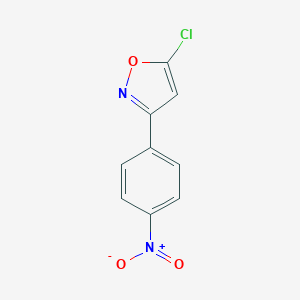
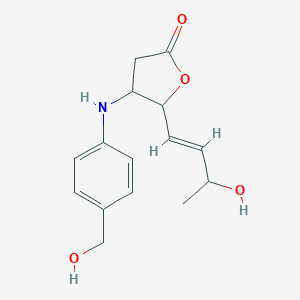
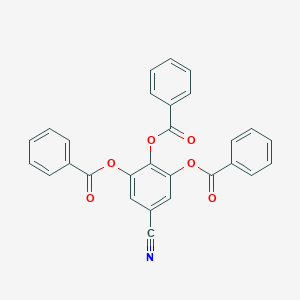
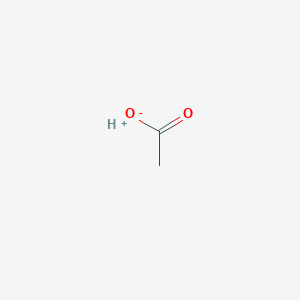
![5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime](/img/structure/B136278.png)
